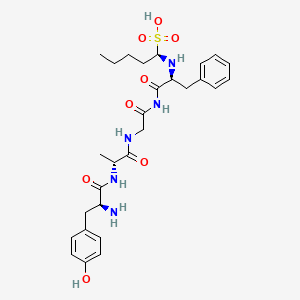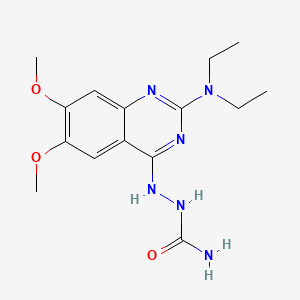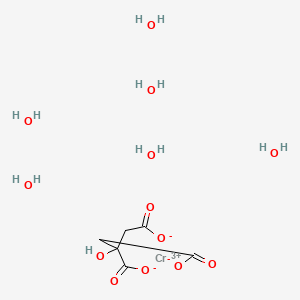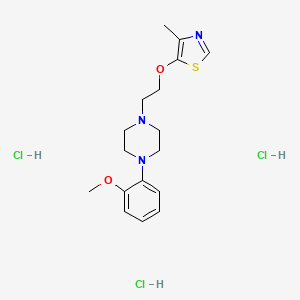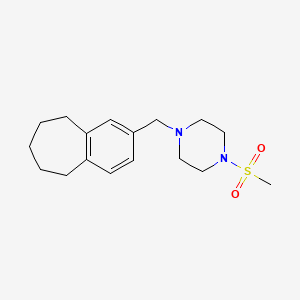
Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a methylsulfonyl group and a tetrahydrobenzocycloheptene moiety, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: Starting with a suitable piperazine derivative.
Introduction of the Methylsulfonyl Group: Using reagents like methylsulfonyl chloride under basic conditions.
Attachment of the Tetrahydrobenzocycloheptene Moiety: Through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the piperazine ring or the benzocycloheptene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might exhibit activity against certain pathogens or be used as a tool in biochemical studies.
Medicine
In medicine, derivatives of piperazine are often explored for their potential therapeutic effects, including as antiparasitic agents or central nervous system modulators.
Industry
Industrially, the compound could find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For instance, if used as an anthelmintic, it might disrupt neurotransmission in parasites. Molecular targets could include ion channels, enzymes, or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
Methylsulfonyl Derivatives: Compounds with similar sulfonyl groups, which might exhibit comparable chemical reactivity.
Tetrahydrobenzocycloheptene Derivatives: Compounds with similar ring structures, potentially sharing biological activities.
Uniqueness
The uniqueness of Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- lies in its specific combination of functional groups, which could confer distinct chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
55037-96-2 |
|---|---|
Molekularformel |
C17H26N2O2S |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
1-methylsulfonyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C17H26N2O2S/c1-22(20,21)19-11-9-18(10-12-19)14-15-7-8-16-5-3-2-4-6-17(16)13-15/h7-8,13H,2-6,9-12,14H2,1H3 |
InChI-Schlüssel |
SRSZRSAICCNXJU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(CCCCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


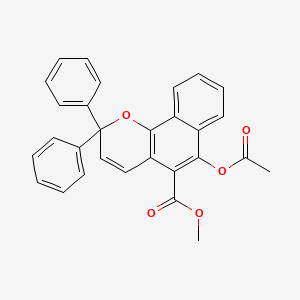



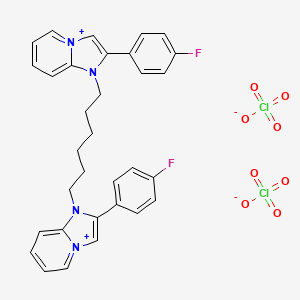

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
